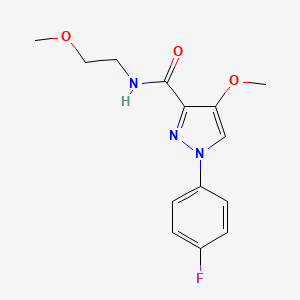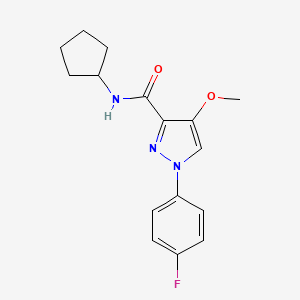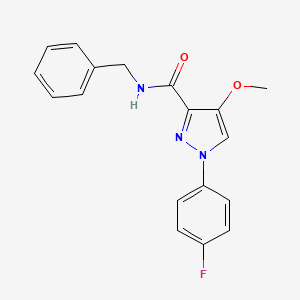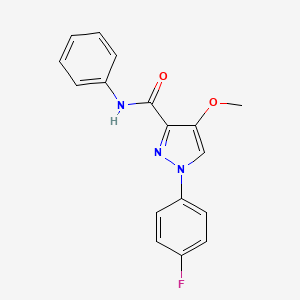![molecular formula C16H14FN3O3 B6529803 1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-83-4](/img/structure/B6529803.png)
1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide, commonly referred to as FNP, is a novel small molecule compound that has recently emerged as a promising agent for scientific research. FNP has been used in a variety of studies, including those related to biochemistry, physiology, and drug discovery.
Applications De Recherche Scientifique
FNP has been used in a variety of scientific research applications. It has been used as an inhibitor of the human voltage-gated sodium channel Nav1.7, which is involved in pain sensation. In addition, FNP has been used in a number of drug discovery studies to identify new therapeutic agents for the treatment of a variety of diseases such as cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
FNP is believed to act as an inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals from the peripheral nervous system to the central nervous system. FNP binds to the channel and blocks the flow of sodium ions, thus preventing the transmission of pain signals.
Biochemical and Physiological Effects
FNP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, FNP has been shown to reduce inflammation and to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
FNP has a number of advantages and limitations when used in lab experiments. One advantage of using FNP is that it is relatively easy to synthesize and is relatively inexpensive. In addition, FNP has been shown to be effective in a variety of studies, including those related to drug discovery. However, FNP has a number of limitations as well. For example, it has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
FNP has a number of potential future directions. One potential direction is to further explore the potential of FNP as an inhibitor of Nav1.7 for the treatment of pain. In addition, further studies could be conducted to explore the potential of FNP as an anti-cancer agent, as well as its potential as an anti-inflammatory and anti-angiogenic agent. Another potential direction is to explore the potential of FNP as an inhibitor of other voltage-gated sodium channels, such as Nav1.2 and Nav1.8. Finally, further studies could be conducted to explore the potential of FNP as an adjuvant for the treatment of a variety of diseases.
Méthodes De Synthèse
FNP can be synthesized using a two-step reaction. The first step involves the reaction of 4-fluorophenylacetic acid with furan-2-ylmethanol to form the intermediate product, 1-(4-fluorophenyl)-2-(furan-2-yl)ethanol. This intermediate product is then reacted with hydrazine hydrate to form FNP.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-22-14-10-20(12-6-4-11(17)5-7-12)19-15(14)16(21)18-9-13-3-2-8-23-13/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGBTHCHPPIMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529794.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529801.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529808.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529820.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)

